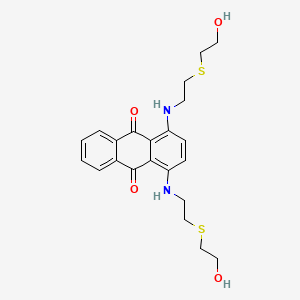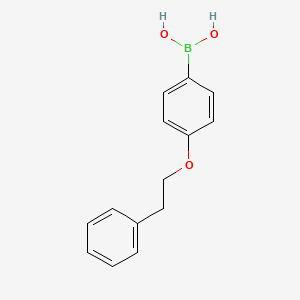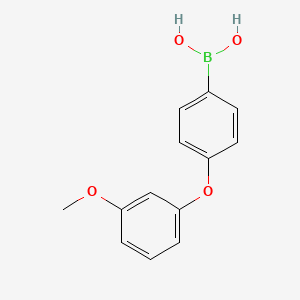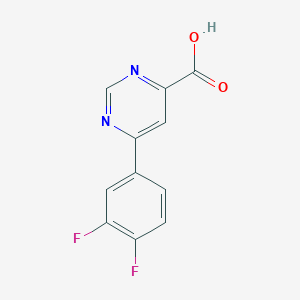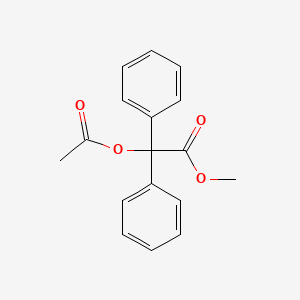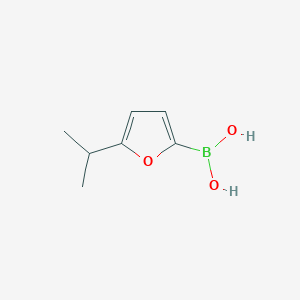
(5-Isopropylfuran-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Isopropylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with an isopropyl group at the 5-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropylfuran-2-yl)boronic acid typically involves the borylation of the corresponding furan derivative. One common method is the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to handle large quantities of reagents and products efficiently. These methods often employ similar reaction conditions to those used in laboratory synthesis but are optimized for scalability and cost-effectiveness .
化学反応の分析
Types of Reactions: (5-Isopropylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide for various substitution reactions.
Major Products:
Biaryl Compounds: From Suzuki–Miyaura coupling.
Alcohols or Phenols: From oxidation reactions.
Substituted Furans: From substitution reactions.
科学的研究の応用
(5-Isopropylfuran-2-yl)boronic acid has diverse applications in scientific research:
作用機序
The mechanism by which (5-Isopropylfuran-2-yl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process involves the formation of a palladium-boron intermediate, which is crucial for the reaction’s success.
類似化合物との比較
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
(5-Methylfuran-2-yl)boronic Acid: Similar structure but with a methyl group instead of an isopropyl group.
(5-Ethylfuran-2-yl)boronic Acid: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: (5-Isopropylfuran-2-yl)boronic acid is unique due to the presence of the isopropyl group, which can influence the compound’s reactivity and steric properties. This can lead to different reaction outcomes and selectivities compared to other boronic acids .
特性
分子式 |
C7H11BO3 |
|---|---|
分子量 |
153.97 g/mol |
IUPAC名 |
(5-propan-2-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO3/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5,9-10H,1-2H3 |
InChIキー |
UPAFTGFKKGATIG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(O1)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


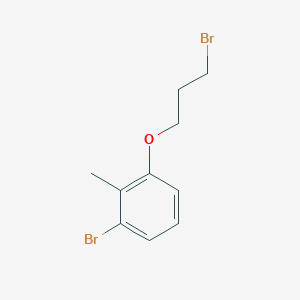
![3-Amino-6-fluorothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13988214.png)

![3-Methoxy-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B13988229.png)
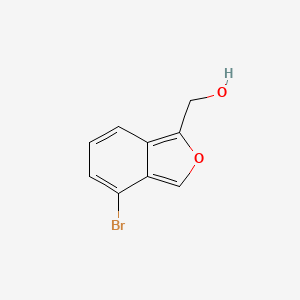
![1-[(2-Methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988238.png)

